molecular formula C8H3ClF4O2 B1401367 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride CAS No. 1352999-78-0

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1401367
CAS No.: 1352999-78-0
M. Wt: 242.55 g/mol
InChI Key: DKXNRFRUJWZSOZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2. It is a benzoyl chloride derivative characterized by the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and electrooptical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Fluoro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of agrochemicals and materials with electrooptical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzyme activity by acylating active site residues, leading to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoyl chloride
  • 2,3,4,5,6-Pentafluorobenzoyl chloride

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-5(10)3-6(2-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNRFRUJWZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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